An In-depth Technical Guide to 2,4,6-Trimethoxybenzothioamide (CAS 1097822-66-6)
An In-depth Technical Guide to 2,4,6-Trimethoxybenzothioamide (CAS 1097822-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and a discussion of the potential utility of 2,4,6-Trimethoxybenzothioamide. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical transformations to offer a robust resource for researchers. The document details a plausible and detailed synthetic route from commercially available precursors, discusses expected analytical characterizations, and explores the potential applications of this molecule within the broader context of thioamide chemistry in drug discovery and organic synthesis.
Introduction
2,4,6-Trimethoxybenzothioamide is a polysubstituted aromatic thioamide. The presence of the thioamide functional group, an isostere of the amide group, can impart unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity, and modified metabolic stability, which are of significant interest in medicinal chemistry. The electron-rich 2,4,6-trimethoxyphenyl moiety is a common scaffold in various biologically active compounds, suggesting that this thioamide derivative may hold potential as a building block or a pharmacophore in its own right. This guide aims to provide a foundational understanding of this compound to facilitate further research and application.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1097822-66-6 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₃NO₃S | ChemScene[1] |
| Molecular Weight | 227.28 g/mol | ChemScene[1] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Purity | ≥98% | ChemScene[1] |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents. | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| SMILES | S=C(C1=C(OC)C=C(OC)C=C1OC)N | ChemScene[1] |
Synthesis and Mechanism
A plausible and efficient synthetic route to 2,4,6-Trimethoxybenzothioamide involves a two-step process starting from the commercially available 2,4,6-trimethoxybenzaldehyde. The first step is the conversion of the aldehyde to the corresponding primary amide, 2,4,6-trimethoxybenzamide. The second, and key, transformation is the thionation of the amide using Lawesson's reagent.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2,4,6-Trimethoxybenzothioamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4,6-Trimethoxybenzamide
This procedure is a standard method for converting an aldehyde to a primary amide via an oxime intermediate.
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Oxime Formation: To a solution of 2,4,6-trimethoxybenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, pour the reaction mixture into cold water. The oxime product will precipitate. Filter the solid, wash with water, and dry under vacuum.
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Rearrangement to Amide: The crude oxime can be rearranged to the amide under various conditions. A common method is to heat the oxime in a high-boiling solvent such as xylene or to treat it with a strong acid catalyst (e.g., polyphosphoric acid) at an elevated temperature. The reaction progress should be monitored by TLC.
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Purification: After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure 2,4,6-trimethoxybenzamide.
Step 2: Synthesis of 2,4,6-Trimethoxybenzothioamide
This protocol utilizes Lawesson's reagent for the thionation of the amide.[1][2][3]
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxybenzamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF) (10-20 volumes).
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Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 eq) to the solution. The reaction is often carried out at elevated temperatures (refluxing toluene) or at room temperature in THF, although the latter may require longer reaction times.[2]
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Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amide is completely consumed. Reaction times can vary from a few hours to overnight.[1]
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Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel. Alternatively, an aqueous work-up can be performed by diluting the residue with an organic solvent like ethyl acetate and washing with water and brine to remove phosphorus byproducts before chromatography.[2]
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Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to afford 2,4,6-Trimethoxybenzothioamide as a solid.
Safety Precaution: The thionation reaction with Lawesson's reagent can generate hydrogen sulfide (H₂S), a toxic and foul-smelling gas. This reaction should be performed in a well-ventilated fume hood.
Mechanism of Thionation
The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[1] In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1]
Analytical Characterization (Predicted)
As experimental spectral data is not widely published, the following are predicted characterizations based on the structure of 2,4,6-Trimethoxybenzothioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected, likely in the region of δ 6.1-6.3 ppm. The high electron density of the ring due to the three methoxy groups will cause a significant upfield shift.
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Methoxy Protons: Two singlets are expected for the methoxy groups. One singlet integrating to 6H for the two equivalent methoxy groups at the 2- and 6-positions, and another singlet integrating to 3H for the methoxy group at the 4-position. These are expected in the region of δ 3.8-3.9 ppm.
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Amine Protons: Two broad singlets corresponding to the two N-H protons of the primary thioamide are expected. Their chemical shift can be variable and concentration-dependent, but they are typically found downfield (δ 7.5-9.5 ppm).
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¹³C NMR:
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Thiocarbonyl Carbon (C=S): The most downfield signal, expected in the region of δ 195-205 ppm.
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Aromatic Carbons: Signals for the substituted aromatic carbons are expected in the region of δ 90-165 ppm. The carbon attached to the thioamide group will be the most downfield of the aromatic signals.
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Methoxy Carbons: Signals for the methoxy carbons are expected around δ 55-60 ppm.
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Infrared (IR) Spectroscopy
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N-H Stretching: Two bands in the region of 3300-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.
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C-H Stretching (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H of the methoxy groups.
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C=S Stretching (Thioamide I band): This is a key absorption for thioamides, typically found in the region of 1200-1000 cm⁻¹.
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C-N Stretching (Thioamide II band): Expected in the region of 1550-1450 cm⁻¹.
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Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹.
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C-O Stretching (Aryl ethers): Strong absorptions around 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.28).
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Isotopic Pattern: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of the thioamide group, methoxy groups, or cleavage of the aromatic ring.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for 2,4,6-Trimethoxybenzothioamide, the thioamide functional group is present in a number of pharmacologically active compounds.
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Antimycobacterial Agents: Thioamides, such as ethionamide, are known to be effective against Mycobacterium tuberculosis. They act as prodrugs that are activated within the mycobacteria to inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.
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Enzyme Inhibitors: The sulfur atom of the thioamide can act as a strong hydrogen bond acceptor and can also coordinate with metal ions in enzyme active sites, making thioamides potential enzyme inhibitors.
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Synthetic Intermediates: Thioamides are versatile intermediates in organic synthesis. They can be converted into various other functional groups, including thiazoles, which are common scaffolds in medicinal chemistry.
The 2,4,6-trimethoxy substitution pattern on the phenyl ring is known to influence the biological activity of various compounds, often enhancing their potency or modulating their pharmacokinetic properties. Therefore, 2,4,6-Trimethoxybenzothioamide represents a novel chemical entity that warrants further investigation for its potential biological activities, particularly in the areas of infectious diseases and enzyme inhibition.
Conclusion
2,4,6-Trimethoxybenzothioamide is a readily accessible compound through a straightforward synthetic sequence from commercially available starting materials. This technical guide provides a comprehensive, albeit partially predictive, overview of its chemical properties and a detailed protocol for its synthesis. The unique combination of an electron-rich aromatic system and a thioamide functional group makes this compound an interesting target for further research in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to explore the potential of this and related molecules.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem.
- Caddick, S. (2001, August 16). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
- Alfa Chemistry. (n.d.). Lawesson's Reagent. Alfa Chemistry.
- ChemScene. (n.d.). 1097822-66-6 | 2,4,6-Trimethoxybenzothioamide. ChemScene.
- ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde synthesis. ChemicalBook.
